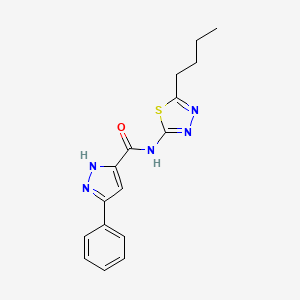![molecular formula C21H25BrN6O2 B14098231 3-(4-bromobenzyl)-8-[2-(dimethylamino)ethyl]-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14098231.png)
3-(4-bromobenzyl)-8-[2-(dimethylamino)ethyl]-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that features a brominated pyrrolo[2,1-f][1,2,4]triazine core, which is a significant structural motif in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-{4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}phenyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolo[2,1-f][1,2,4]triazine core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction , which is used to form the carbon-carbon bonds between the aryl halide and the boronic acid . This reaction is performed under mild conditions using a palladium catalyst and a base in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(3-{4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}phenyl)piperazine-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl 4-(3-{4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}phenyl)piperazine-1-carboxylate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-{4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}phenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyrrolo[2,1-f][1,2,4]triazin-7-yl moiety is known to bind to specific active sites, inhibiting or modulating the activity of the target protein. This interaction can lead to downstream effects on cellular pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:
- 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl derivatives
- Phenylpiperazine derivatives
Uniqueness
The uniqueness of tert-butyl 4-(3-{4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}phenyl)piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H25BrN6O2 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H25BrN6O2/c1-13-14(2)28-17-18(23-20(28)26(13)11-10-24(3)4)25(5)21(30)27(19(17)29)12-15-6-8-16(22)9-7-15/h6-9H,10-12H2,1-5H3 |
InChI Key |
UFNDESODAJBXDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


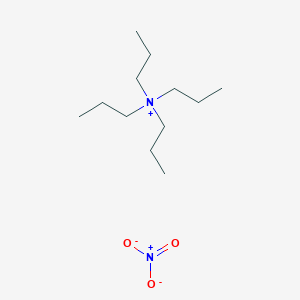
![1-(3,4-Dichlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098157.png)
![7-Chloro-1-(3-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098171.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14098183.png)
![1-(4-Methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098185.png)


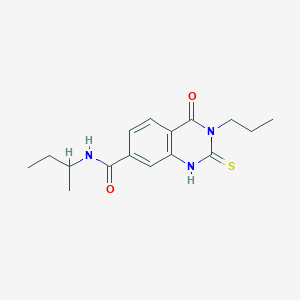
![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14098193.png)
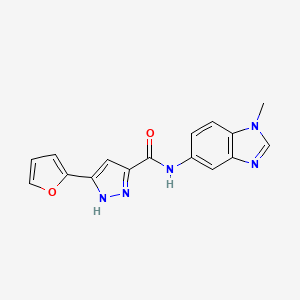
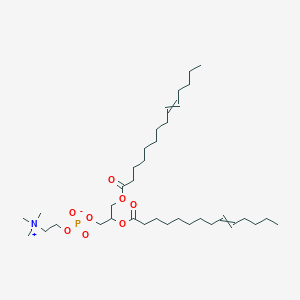
![1,3-Dimethyl-6-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14098217.png)
![2-Benzyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098224.png)
